1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Description
1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone (CAS: 929971-61-9) is a chiral pyrrolidine-derived compound featuring a cyclopropyl-(2-hydroxyethyl)amino substituent at the 2-position of the pyrrolidine ring and an acetyl group at the 1-position. Its stereochemistry is defined by the (S)-configuration at the pyrrolidine carbon bearing the amino-methyl group. The hydroxyethyl and cyclopropyl groups may enhance solubility and metabolic stability compared to simpler pyrrolidine derivatives, while the acetyl group contributes to its electrophilic reactivity.
Properties
IUPAC Name |
1-[(2S)-2-[[cyclopropyl(2-hydroxyethyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(16)14-6-2-3-12(14)9-13(7-8-15)11-4-5-11/h11-12,15H,2-9H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHOFHQECCKRLF-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN(CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1CN(CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves a multi-step reaction pathway:
Starting Material: : The process begins with readily available starting materials like pyrrolidine and cyclopropylamine.
N-alkylation: : The pyrrolidine nitrogen is alkylated using an appropriate alkylating agent to introduce the ethanone group.
Hydroxyethylation: : The hydroxyethyl group is introduced via an addition reaction with ethylene oxide.
Cyclopropylation: : The cyclopropyl group is then attached through a cyclopropanation reaction.
Industrial Production Methods
In industrial settings, the production of this compound requires stringent conditions and catalysts to achieve high yields and purity:
Catalysts: : Transition metal catalysts like palladium may be used for specific steps.
Reagents: : High-purity solvents and reagents are essential to minimize side reactions.
Conditions: : Reactions are often conducted under an inert atmosphere and at controlled temperatures to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone can participate in a variety of chemical reactions:
Oxidation: : The hydroxyethyl group can be oxidized to form ketones or aldehydes.
Reduction: : The ethanone group can be reduced to secondary alcohols.
Substitution: : The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.
Substitution: : Halogenated alkylating agents such as alkyl halides are often employed.
Major Products Formed from These Reactions
Oxidation Products: : Aldehydes, ketones.
Reduction Products: : Secondary alcohols.
Substitution Products: : Various substituted pyrrolidine derivatives.
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Studied for its potential role in modulating biological pathways.
Medicine: : Investigated as a potential therapeutic agent due to its pharmacological properties.
Industry: : Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone exerts its effects is primarily based on its interaction with biological molecules:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: : The compound can modulate signaling pathways, alter gene expression, or inhibit enzymatic activities, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional features of 1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone are compared below with five analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Selected Pyrrolidine/Piperidine Derivatives
Key Structural Differences and Implications
Ring Size: The piperidine analog (CAS 1353985-44-0) exhibits a six-membered ring, which confers greater conformational flexibility compared to the five-membered pyrrolidine core. This may alter binding kinetics in biological targets .
Substituent Effects: Hydroxyethyl Group: Present in the parent compound and its piperidine analog, this group enhances hydrophilicity and hydrogen-bonding capacity, improving aqueous solubility . Benzyl Substituent (CAS 1354002-36-0): Introduces aromaticity and lipophilicity, which could enhance membrane permeability or affinity for hydrophobic enzyme pockets .
Stereochemistry :
- The (S)-configuration in the parent compound (CAS 929971-61-9) and analogs (e.g., CAS 1354016-08-2) is critical for enantioselective interactions, such as binding to chiral receptors or enzymes .
Biological Activity
1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, antifungal, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.34 g/mol. The compound features a pyrrolidine ring substituted with a cyclopropyl group and a hydroxyethyl amino moiety, which may contribute to its biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl amines with appropriate carbonyl precursors. The detailed synthetic pathway can be derived from established methods in organic chemistry, utilizing techniques such as nucleophilic substitutions and cyclization reactions.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . In one study, compounds were tested using the disc diffusion method, revealing zones of inhibition that suggest effective antibacterial activity at varying concentrations .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 1 | Staphylococcus aureus | 15 |
| 2 | Bacillus subtilis | 12 |
| 3 | Escherichia coli | No inhibition |
Antifungal Activity
In studies assessing antifungal properties, related compounds have demonstrated effectiveness against Aspergillus species but showed no activity against Candida albicans . This selective antifungal activity suggests potential applications in treating specific fungal infections .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Compounds with similar structures exhibited high radical scavenging abilities, indicating a potential for mitigating oxidative stress .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 1 | 88.6 |
| 2 | 87.7 |
| 3 | 78.6 |
Case Studies
Several case studies have highlighted the biological relevance of cyclopropyl-containing compounds:
- Antimicrobial Properties : A study published in the Journal of Drug Bioassay demonstrated that pyrrolidine derivatives showed significant inhibition against Mycobacterium tuberculosis at concentrations as low as .
- Inflammation Studies : Although some derivatives showed promise in antibacterial tests, none exhibited notable anti-inflammatory activity in carrageenan-induced models .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the cyclopropyl or hydroxyethyl groups can enhance biological activity, emphasizing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
